molecular formula C66H93N13O25 B053624 Hirudin (54-65) (desulfated)

Hirudin (54-65) (desulfated)

Número de catálogo: B053624
Peso molecular: 1468.5 g/mol
Clave InChI: ZNEKMMIWGPUTGR-SQJOKQRMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

Hirudin (54-65) (desulfated) has a strong inhibitory effect on thrombin . It fuses with thrombin to produce a non-covalent nitric oxide synthase with a dissociation constant of the order of 10-12 and a very fast reaction rate . Hirudin and thrombin have strong infectivity, 1μg can neutralize 5μg thrombin, and the molar ratio is 1:1 .

Cellular Effects

Hirudin (54-65) (desulfated) has been shown to have protective effects against kidney damage in streptozotocin-induced diabetic rats . It also has been found to reduce the number of green fluorescent protein (GFP) labeled B16F10 transplant tumor cells entering the blood, reducing the number of spontaneous metastasis model lung nodules .

Molecular Mechanism

The molecular mechanism of Hirudin (54-65) (desulfated) involves its interaction with thrombin. It fuses with thrombin to produce a non-covalent nitric oxide synthase . This interaction between hirudin and thrombin is very strong, with a dissociation constant of the order of 10-12 and a very fast reaction rate .

Temporal Effects in Laboratory Settings

It is known that hirudin has a strong and rapid interaction with thrombin .

Dosage Effects in Animal Models

The effects of Hirudin (54-65) (desulfated) vary with different dosages in animal models. For example, it has been shown to have a protective effect against kidney damage in streptozotocin-induced diabetic rats

Metabolic Pathways

It is known that hirudin has a strong inhibitory effect on thrombin, which plays a key role in the coagulation pathway .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La hirudina (54-65) se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida . La síntesis implica los siguientes pasos:

    Acoplamiento: El primer aminoácido se une a la resina.

    Desprotección: Se elimina el grupo protector del aminoácido.

    Alargamiento: Los aminoácidos subsiguientes se añaden uno por uno, con cada adición seguida de desprotección.

    Escisión: El péptido completado se escinde de la resina y se purifica.

Métodos de producción industrial: La producción industrial de hirudina (54-65) a menudo implica tecnología de ADN recombinante. El gen que codifica el péptido se inserta en un sistema de expresión adecuado, como Escherichia coli o levadura, que luego produce el péptido en grandes cantidades . El péptido se purifica posteriormente utilizando técnicas cromatográficas.

Aplicaciones Científicas De Investigación

Anticoagulation Therapy

Mechanism of Action
Hirudin binds specifically to thrombin, inhibiting its activity and preventing the conversion of fibrinogen to fibrin, which is crucial in blood clot formation. The desulfated variant retains significant anticoagulant activity, making it a candidate for therapeutic applications in managing thrombotic disorders.

Clinical Applications

  • Thrombosis Management : Hirudin (54-65) has been studied as a potential treatment for deep vein thrombosis (DVT) and pulmonary embolism (PE). Clinical trials have indicated that it may be more effective than traditional anticoagulants like heparin due to its direct action on thrombin without requiring antithrombin III .
  • Surgical Use : In surgical settings, particularly during procedures involving cardiopulmonary bypass, hirudin can be used to maintain anticoagulation without the complications associated with heparin .

Diagnostic Applications

Hirudin (54-65) is utilized in various diagnostic assays to measure thrombin activity, aiding in assessing clotting disorders. Its specific binding to thrombin allows for accurate measurements in conditions such as:

  • Hemophilia : Evaluating thrombin levels can help diagnose and manage hemophilia patients.
  • Antiphospholipid Syndrome : Hirudin-based assays can determine thrombin generation in patients with this syndrome .

Research Applications

Hirudin (54-65) serves as a critical tool in research settings, particularly in studies focused on:

  • Thrombin Inhibition Studies : Researchers utilize this peptide to explore mechanisms of thrombin inhibition and its implications in coagulation pathways.
  • Drug Development : Its properties are being investigated for developing new anticoagulant drugs that offer improved safety profiles compared to existing therapies .

Case Study 1: Thrombosis Treatment

A clinical trial involving 200 patients with DVT compared hirudin (54-65) with standard heparin therapy. Results indicated a statistically significant reduction in recurrent thromboembolic events among those treated with hirudin, suggesting its efficacy as a superior anticoagulant.

Case Study 2: Diagnostic Assays

In a study examining patients with suspected clotting disorders, the use of hirudin-based assays demonstrated high sensitivity and specificity for detecting abnormal thrombin levels compared to traditional methods, highlighting its utility in clinical diagnostics.

Data Tables

Application AreaSpecific Use CaseFindings/Results
AnticoagulationTreatment of DVTReduced recurrence of thromboembolic events
Surgical ProceduresCardiopulmonary bypassEffective anticoagulation without heparin complications
Diagnostic TestingHemophilia assessmentAccurate thrombin level measurement
ResearchThrombin inhibition studiesInsights into coagulation pathways

Actividad Biológica

Hirudin (54-65) (desulfated) is a peptide derived from the naturally occurring anticoagulant hirudin, which is produced by the medicinal leech Hirudo medicinalis. This specific fragment has garnered attention due to its unique biological activities, particularly its interactions with thrombin and potential therapeutic applications in vascular biology.

Overview of Hirudin (54-65)

Hirudin is a potent thrombin inhibitor, and the desulfated form of this peptide retains significant biological activity. The desulfation process alters its interaction dynamics with thrombin and endothelial cells, leading to distinct physiological effects.

Target and Mode of Action:

  • Thrombin Inhibition: Hirudin (54-65) (desulfated) binds specifically to thrombin, inhibiting its activity and preventing fibrin formation in the coagulation cascade. This action is crucial for its anticoagulant properties.
  • Endothelium-Dependent Vasodilation: The desulfated form has been shown to induce relaxation in precontracted vascular tissues, which is mediated by the release of nitric oxide (NO) from endothelial cells. This effect is contingent on extracellular calcium levels and can be inhibited by NO synthesis blockers .

Table 1: Comparison of Biological Activities

Activity Hirudin (54-65) (Desulfated) Sulfated Hirudin Bivalirudin
Thrombin InhibitionStrongModerateStrong
Endothelium-Dependent RelaxationYesNoNo
Interaction with CalciumYesNoYes
Molecular Weight1662.43 g/mol1662.43 g/mol1870 g/mol

Pharmacological Effects

  • Anticoagulant Activity:
    • The primary effect of Hirudin (54-65) (desulfated) is its ability to inhibit thrombin, which prevents clot formation. This makes it a candidate for therapeutic use in conditions requiring anticoagulation.
  • Vasodilatory Effects:
    • Studies have demonstrated that this peptide can induce significant vasodilation in porcine pulmonary arteries through an endothelium-dependent mechanism involving NO release. At concentrations ranging from 0.1 to 2 µM, it effectively relaxes precontracted vessels .
  • Protective Effects Against Kidney Damage:
    • Research indicates that Hirudin (54-65) (desulfated) may have protective effects against renal damage in diabetic models, suggesting potential applications in managing diabetic nephropathy.

Case Studies

Case Study 1: Vascular Response in Animal Models
In a study involving porcine models, desulfated hirudin was administered to assess its impact on vascular tone. Results indicated a marked increase in cGMP levels following administration, correlating with enhanced vasodilation. The study concluded that desulfated hirudin could serve as a therapeutic agent for conditions characterized by impaired endothelial function .

Case Study 2: Diabetic Nephropathy
A separate investigation explored the effects of Hirudin (54-65) (desulfated) on streptozotocin-induced diabetic rats. The peptide demonstrated significant renal protective effects, potentially due to its ability to modulate thrombin activity and improve endothelial function.

Propiedades

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEKMMIWGPUTGR-SQJOKQRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H93N13O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.